3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid
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Overview
Description
. This compound is characterized by its unique structure, which includes a morpholine ring and a benzenepropanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid involves multiple steps, starting with the preparation of the morpholine derivative. The key steps include:
Formation of the morpholine ring: This is typically achieved through the reaction of diethanolamine with a suitable dehydrating agent.
Attachment of the benzenepropanoic acid moiety: This step involves the reaction of the morpholine derivative with benzenepropanoic acid under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous synthesis of intermediates: Using flow chemistry techniques to produce the morpholine derivative and benzenepropanoic acid intermediates.
Final coupling reaction: Combining the intermediates in a controlled environment to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid involves its interaction with specific molecular targets within cells. It primarily targets enzymes and receptors involved in key biochemical pathways. The compound exerts its effects by:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Altering signal transduction pathways.
Interfering with cellular processes: Affecting cell growth, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
- 4-[(2S)-2-Hydroxy-3-[[2-[(4-piperidinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic acid
- 4-[(2S)-2-Hydroxy-3-[[2-[(4-pyrrolidinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoic acid
Uniqueness
3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid is unique due to its specific structural features, such as the morpholine ring and the benzenepropanoic acid moiety. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
190601-22-0 |
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Molecular Formula |
C19H29N3O6 |
Molecular Weight |
395.4 g/mol |
IUPAC Name |
3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C19H29N3O6/c23-16(13-20-7-8-21-19(26)22-9-11-27-12-10-22)14-28-17-4-1-15(2-5-17)3-6-18(24)25/h1-2,4-5,16,20,23H,3,6-14H2,(H,21,26)(H,24,25)/t16-/m0/s1 |
InChI Key |
VZVQHRFHVTZVSV-INIZCTEOSA-N |
Isomeric SMILES |
C1COCCN1C(=O)NCCNC[C@@H](COC2=CC=C(C=C2)CCC(=O)O)O |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)CCC(=O)O)O |
Origin of Product |
United States |
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